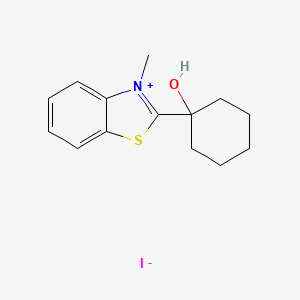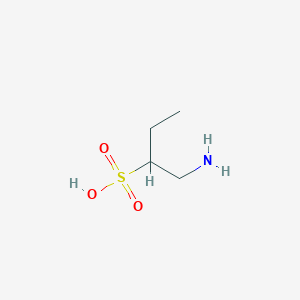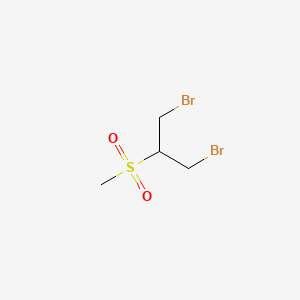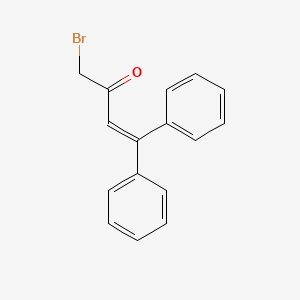
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzothiazole ring, and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 1-hydroxycyclohexylamine with 3-methylbenzothiazolium iodide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of azide or cyanide derivatives.
Aplicaciones Científicas De Investigación
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Hydroxycyclohexyl)-3-methylbenzothiazole
- 3-Methyl-1,3-benzothiazol-3-ium chloride
- 2-(1-Hydroxycyclohexyl)-1,3-benzothiazole
Uniqueness
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and biological activity. The combination of the cyclohexyl group and the benzothiazole ring also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
104151-44-2 |
|---|---|
Fórmula molecular |
C14H18INOS |
Peso molecular |
375.27 g/mol |
Nombre IUPAC |
1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)cyclohexan-1-ol;iodide |
InChI |
InChI=1S/C14H18NOS.HI/c1-15-11-7-3-4-8-12(11)17-13(15)14(16)9-5-2-6-10-14;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
SZVVPHGAPGVCBK-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(SC2=CC=CC=C21)C3(CCCCC3)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)

![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)

![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)




![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)


